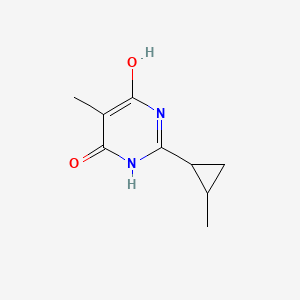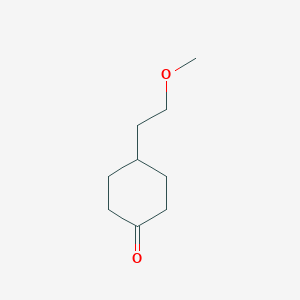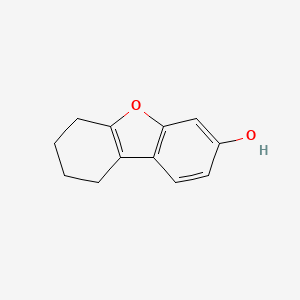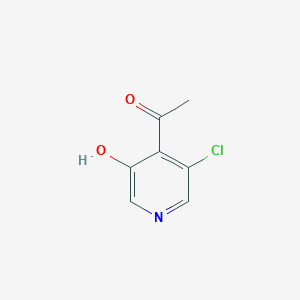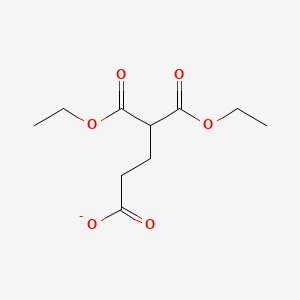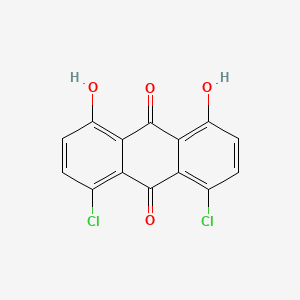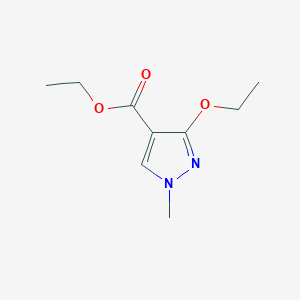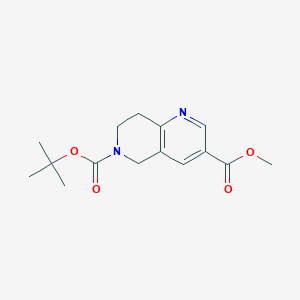
6-(Pyridin-2-yldisulfanyl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-2-yldisulfanyl)hexan-1-ol is a chemical compound with the molecular formula C11H17NOS2 and a molecular weight of 243.39 g/mol . This compound is characterized by the presence of a pyridine ring attached to a disulfide linkage, which is further connected to a hexanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yldisulfanyl)hexan-1-ol typically involves the reaction of pyridine-2-thiol with 6-bromohexan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromoalkane, resulting in the formation of the disulfide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yldisulfanyl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT, TCEP, or other reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers depending on the reagents used.
Scientific Research Applications
6-(Pyridin-2-yldisulfanyl)hexan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a linker in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: In the study of disulfide bond formation and reduction in proteins.
Medicine: Potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yldisulfanyl)hexan-1-ol involves the formation and cleavage of disulfide bonds. The disulfide linkage can undergo redox reactions, making it a valuable tool in studying redox biology and chemistry. The compound can interact with thiol groups in proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yldisulfanyl)ethanol: Similar structure with a shorter carbon chain.
(2-Pyridyldithio)-PEG1-hydrazine: Contains a polyethylene glycol (PEG) linker.
S-2-pyridyl-S’-2-hydroxyethyl disulfide: Another disulfide-containing compound with a different functional group.
Uniqueness
6-(Pyridin-2-yldisulfanyl)hexan-1-ol is unique due to its specific combination of a pyridine ring, disulfide bond, and hexanol chain. This structure provides distinct chemical reactivity and makes it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
6-(pyridin-2-yldisulfanyl)hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS2/c13-9-5-1-2-6-10-14-15-11-7-3-4-8-12-11/h3-4,7-8,13H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKSSARDRYPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)

